molecular formula C13H24N2O6S B5159208 1-Cyclohexyl-4-methylsulfonylpiperazine;oxalic acid

1-Cyclohexyl-4-methylsulfonylpiperazine;oxalic acid

Cat. No.: B5159208
M. Wt: 336.41 g/mol
InChI Key: QNIHIDKWANSCME-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-methylsulfonylpiperazine;oxalic acid is a compound that combines the structural features of piperazine and sulfonyl groups with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-methylsulfonylpiperazine typically involves the reaction of cyclohexylamine with methylsulfonyl chloride to form the intermediate, which is then reacted with piperazine. The final product is obtained by treating the intermediate with oxalic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-methylsulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-4-methylsulfonylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-methylsulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the piperazine ring can interact with various biological targets, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-4-methylsulfonylpiperazine is unique due to the presence of both cyclohexyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1-cyclohexyl-4-methylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S.C2H2O4/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11;3-1(4)2(5)6/h11H,2-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIHIDKWANSCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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